3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine

Description

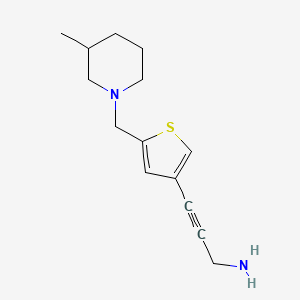

This compound features a thiophene ring substituted with a 3-methylpiperidinylmethyl group at the 5-position and a propargylamine (prop-2-yn-1-amine) moiety at the 3-position. Its molecular formula is C₁₄H₁₉N₂S (molecular weight: 248.42 g/mol). The propargylamine group is a common pharmacophore in inhibitors targeting enzymes like monoamine oxidases (MAOs) or cholinesterases .

Properties

Molecular Formula |

C14H20N2S |

|---|---|

Molecular Weight |

248.39 g/mol |

IUPAC Name |

3-[5-[(3-methylpiperidin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-amine |

InChI |

InChI=1S/C14H20N2S/c1-12-4-3-7-16(9-12)10-14-8-13(11-17-14)5-2-6-15/h8,11-12H,3-4,6-7,9-10,15H2,1H3 |

InChI Key |

ZEBHXEOMBVEEOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CC2=CC(=CS2)C#CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated thiophene compound.

Attachment of the Propynylamine Group: The final step involves the coupling of the piperidine-thiophene intermediate with a propynylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

Reduction: The compound can be reduced using hydrogenation catalysts to form saturated derivatives.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, nucleophilic catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated thiophene derivatives.

Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to analogs with variations in the amine substituent or thiophene substitution pattern (Table 1):

Table 1. Structural and molecular comparisons of the target compound with analogs.

Physicochemical and Pharmacological Properties

- Lipophilicity : The 3-methylpiperidine group in the target compound increases logP compared to the piperidine analog (estimated logP: ~2.5 vs. ~2.1), enhancing membrane permeability .

- Biological Activity: Propargylamine derivatives are known for MAO-B inhibition (e.g., in Alzheimer’s disease therapy). The 3-methylpiperidine variant may exhibit stronger binding to MAO-B due to improved steric complementarity versus piperidine .

- Synthetic Accessibility : The compound can be synthesized via palladium-catalyzed coupling or nucleophilic substitution, similar to methods for N-benzyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-amine .

Crystallographic and Hydrogen-Bonding Patterns

The 3-methylpiperidine substituent could disrupt intermolecular hydrogen bonding compared to simpler amines, altering crystal packing .

Biological Activity

3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a synthetic organic compound notable for its complex structure, which includes a thiophene ring, a piperidine moiety, and an alkyne functional group. Its molecular formula is , with a molecular weight of approximately 248.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases and ion channels, which could lead to therapeutic applications in treating diseases such as cancer and infections.

Antimicrobial and Anticancer Properties

Recent research indicates that compounds similar to this compound display significant antimicrobial and anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines, suggesting a potential role in drug development targeting these conditions .

Structure–Activity Relationship (SAR)

The unique combination of structural elements within 3-(5-((3-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amines contributes to its biological activity. The presence of the thiophene ring enhances electron delocalization, which can influence the compound's reactivity and binding affinity to biological targets .

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(4-Methylpiperidinyl)-thiophen | Contains piperidine and thiophene | Antidepressant activity |

| 5-(Methylthio)-2-thiophenecarboxylic acid | Thiophene ring with carboxylic acid | Anti-inflammatory properties |

| N-(4-Pyridyl)-N'-phenylurea | Urea derivative with pyridine | Anticancer activity |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of similar compounds, researchers found that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the piperidine moiety or the alkyne functional group could enhance potency against specific targets .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of structurally related compounds against common bacterial pathogens. The results indicated significant inhibition zones in agar diffusion tests, highlighting the potential of these compounds as novel antimicrobial agents .

Drug Development

Given its promising biological activities, this compound is being explored for its potential in drug development. Researchers are investigating its efficacy as a lead compound for creating new therapeutic agents targeting specific diseases, including cancer and bacterial infections.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential bioactive properties. Its synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring through methods such as the Gewald reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.